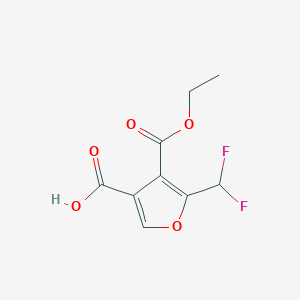
5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid is an organic compound that belongs to the furan family This compound is characterized by the presence of a difluoromethyl group, an ethoxycarbonyl group, and a carboxylic acid group attached to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group through a halogen exchange reaction, followed by esterification to introduce the ethoxycarbonyl group. The final step involves the formation of the furan ring and the carboxylic acid group through cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the furan ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The difluoromethyl and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with higher oxidation states, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, while the ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-furan-3-carboxylic acid
- 5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride
- 2,5-Dimethyl-furan-3-carboxylic acid benzhydrylidene-hydrazide
Uniqueness
5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F2O5 |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
5-(difluoromethyl)-4-ethoxycarbonylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H8F2O5/c1-2-15-9(14)5-4(8(12)13)3-16-6(5)7(10)11/h3,7H,2H2,1H3,(H,12,13) |
Clé InChI |
DWERHEXPFFAEEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC=C1C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


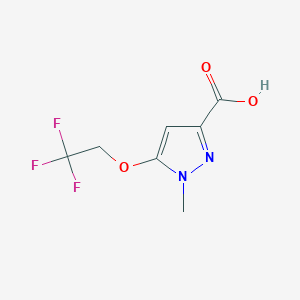
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
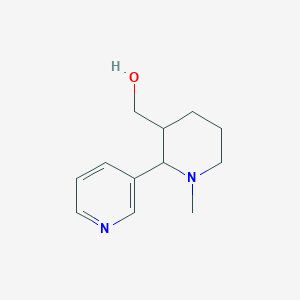
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)


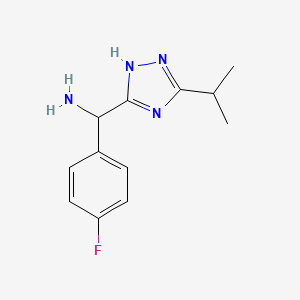
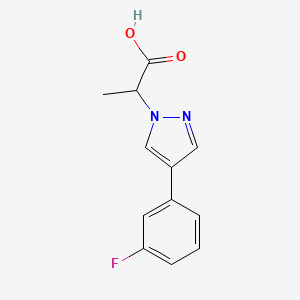
![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
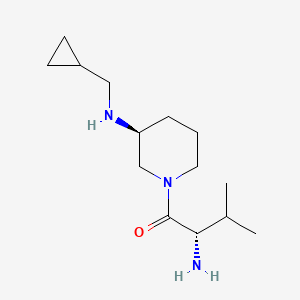
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
